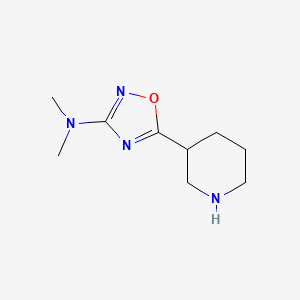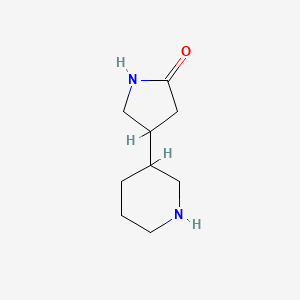
(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride” is a chemical compound with the CAS Number: 1147883-41-7 . It has a molecular weight of 208.09 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a compound with a similar structure, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride” is a solid substance . It has a molecular weight of 208.09 . The compound is stored in a dry room at normal temperature .
Aplicaciones Científicas De Investigación
Chlorophenols and Environmental Implications
Chlorophenols, such as 4-chlorophenol, are recognized for their environmental impact, especially in aquatic environments. They exhibit moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. These compounds, depending on environmental conditions, show varying degrees of persistence and low bioaccumulation potential. Notably, their strong organoleptic impact is significant, highlighting the importance of understanding and managing their environmental presence (Krijgsheld & Gen, 1986).
Solubility and Interactions in Solvent Mixtures
The solubility and interactions of α-amino acids, including those structurally related to (1S)-2-amino-1-(4-chlorophenyl)ethanol, in various solvents like water, ethanol, and ethanol-water mixtures are pivotal for crystallization processes. These processes are essential for the separation and purification of amino acids and their derivatives, which could have implications for their use in pharmaceuticals and other applications. The study of solubility in mixed solvent systems reveals insights into the physicochemical properties of such compounds (Bowden, Sanders, & Bruins, 2018).
Degradation and Environmental Remediation
Research on the degradation of chlorophenols, such as those structurally related to (1S)-2-amino-1-(4-chlorophenyl)ethanol, using zero valent iron and bimetal systems, highlights innovative approaches to environmental remediation. These systems effectively dechlorinate chlorophenols, mitigating their toxicity and reducing environmental hazards. This area of research is crucial for developing sustainable methods to address pollution from chlorinated compounds (Gunawardana, Singhal, & Swedlund, 2011).
Bio-ethanol Reforming for Hydrogen Production
The reforming of bio-ethanol, potentially produced from (1S)-2-amino-1-(4-chlorophenyl)ethanol, offers a promising avenue for hydrogen production, a clean energy carrier. This process, catalyzed by metals such as Rh and Ni, underscores the role of catalysts and their supports in enhancing hydrogen yield and the long-term stability of the reforming process. Such research contributes to the advancement of renewable energy technologies and the transition towards sustainable energy systems (Ni, Leung, & Leung, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQBTSMAZWEOT-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

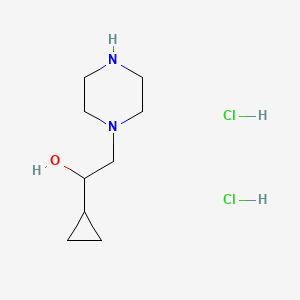
![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)
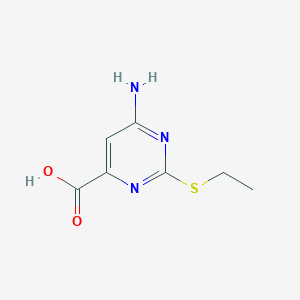
![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)
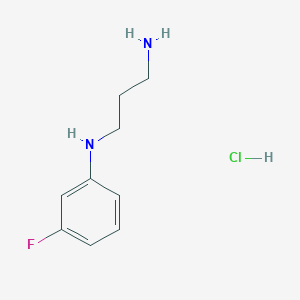

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)
